molecular formula C13H20N2 B13154530 3-(1-Ethylpiperidin-4-yl)aniline

3-(1-Ethylpiperidin-4-yl)aniline

Cat. No.: B13154530
M. Wt: 204.31 g/mol
InChI Key: MDQKZTOTPUEWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Ethylpiperidin-4-yl)aniline is a chemical compound of significant interest in medicinal chemistry and drug discovery. It features both an aniline and a substituted piperidine group, a common structural motif in biologically active molecules. Piperidine-substituted anilines are versatile intermediates and scaffolds in the synthesis of potential therapeutics targeting various disease pathways . For instance, structurally similar compounds, such as 4-(piperidin-4-yl)aniline, are utilized as key starting materials in chemical synthesis . Furthermore, aniline derivatives bearing a piperidin-4-yl group directly attached to the aromatic ring have been identified as crucial intermediates in the creation of novel bivalent ligands. These ligands are designed to combine the pharmacophores of powerful analgesics like fentanyl (an opioid) and indomethacin (a non-steroidal anti-inflammatory drug) into a single chemical entity, aiming to develop new pain management therapies with potentially improved efficacy and reduced side effects . In other research contexts, the 1-(piperidin-4-yl) moiety is a recognized component in molecules investigated as inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases . Additionally, N-(piperidin-4-yl) derivatives are explored in the development of agonists for receptors like GPR119, a target for type 2 diabetes treatment . As a building block, this compound provides researchers with a critical intermediate to explore these and other novel pharmacological spaces. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

3-(1-ethylpiperidin-4-yl)aniline

InChI

InChI=1S/C13H20N2/c1-2-15-8-6-11(7-9-15)12-4-3-5-13(14)10-12/h3-5,10-11H,2,6-9,14H2,1H3

InChI Key

MDQKZTOTPUEWRK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)C2=CC(=CC=C2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 1 Ethylpiperidin 4 Yl Aniline and Its Analogues

Strategies for Constructing the 1-Ethylpiperidin-4-yl Moiety

The formation of the 1-ethylpiperidin-4-yl group is a pivotal step in the synthesis of the target molecule. Various strategies have been developed to achieve this, each with its own set of advantages and limitations.

Reductive Amination Approaches Utilizing Piperidinones

Reductive amination stands out as a widely employed and versatile method for the synthesis of N-substituted piperidines. This one-pot reaction typically involves the condensation of a piperidinone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

A common starting material for this approach is 1-ethyl-4-piperidone. The direct reductive amination of 1-ethyl-4-piperidone with 3-nitroaniline, followed by the reduction of the nitro group, provides a straightforward route to 3-(1-Ethylpiperidin-4-yl)aniline. The choice of reducing agent is crucial for the success of this reaction. masterorganicchemistry.com While sodium borohydride (NaBH₄) can be used, more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.com

A patent describes a process for synthesizing (3R, 4R)-N-tertbutyloxycarbonyl-3-methylamino--4-methyl piperidine (B6355638) through a reductive amination process using (R)-1-phenylethylamine as a chiral auxiliary with a protected 3-piperidone-4-carboxylic acid ethyl ester. google.com This highlights the utility of reductive amination in creating stereochemically defined piperidine derivatives.

Starting MaterialAmineReducing AgentKey Features
1-Ethyl-4-piperidone3-NitroanilineNaBH(OAc)₃Direct route to the nitro-analogue of the target compound.
N-protected-4-piperidoneEthylamineNaBH₃CNAllows for the introduction of the ethyl group at a later stage.

Hydrogenation of Pyridine Precursors

The hydrogenation of pyridine rings offers another powerful strategy for the synthesis of piperidines. This method involves the reduction of a suitably substituted pyridine precursor to the corresponding piperidine.

A key precursor for this approach is 3-(pyridin-4-yl)aniline or its derivatives. The catalytic hydrogenation of the pyridine ring in this precursor directly yields the desired piperidine core. The choice of catalyst is critical and can influence the stereochemical outcome of the reaction, especially when chiral centers are present.

Asymmetric hydrogenation is a sophisticated technique that allows for the enantioselective synthesis of chiral piperidines. This is particularly important in drug discovery, where a single enantiomer often exhibits the desired therapeutic activity.

Rhodium, palladium, and iridium complexes with chiral ligands are commonly used catalysts for this purpose. For instance, rhodium catalysts have been successfully employed in the asymmetric hydrogenation of 2-pyridine ketones, achieving high enantioselectivities. nih.gov While this specific example relates to 2-substituted pyridines, the principles can be extended to the hydrogenation of 4-substituted pyridines.

The development of general methods for the asymmetric hydrogenation of pyridines remains a challenge due to the variability of substrates. wikipedia.org However, methods involving chiral oxazolidinone auxiliaries bound to the pyridine ring have shown promise, leading to all-cis substituted piperidines with high enantioselectivity. wikipedia.org

Catalyst SystemSubstrate TypeKey Advantages
[Rh(COD)Binapine]BF₄2-Pyridine KetonesExcellent enantioselectivities (up to 99% ee). nih.gov
Iridium(I)/chiral phosphine (B1218219)/I₂Activated 2-pyridiniumsEffective for specific activated substrates. wikipedia.org
Heterogeneous metal catalysts with chiral auxiliariesOxazolidinone-substituted pyridinesHigh yield and excellent enantioselectivity for all-cis products. wikipedia.orgnih.gov

In recent years, metal-free catalysis has emerged as a sustainable and attractive alternative to traditional metal-based methods. Borenium ions, which are positively charged three-coordinate boron species, have shown significant potential as catalysts for the hydrogenation of N-heterocycles. chemistryviews.orgacs.org

The catalytic activity of borenium ions is influenced by the nature of the N-heterocyclic carbene (NHC) used to stabilize the boron center. chemistryviews.orgnih.gov Benzimidazolylidene-stabilized borenium ions have been shown to be effective for the hydrogenation of quinolines under mild conditions (1 atm H₂). chemistryviews.orgacs.org This approach offers a promising avenue for the hydrogenation of pyridine precursors to piperidines without the need for transition metals. Research has shown that these catalysts can be highly efficient for the reduction of imines and N-heterocycles at low catalyst loadings. nih.govresearchgate.net

Intramolecular Cyclization Reactions for Piperidine Ring Formation

Intramolecular cyclization reactions provide a powerful means to construct the piperidine ring from acyclic precursors. These methods often offer good control over stereochemistry.

Radical cyclizations have been successfully employed for the synthesis of polysubstituted piperidines. rsc.orgcardiff.ac.uk These reactions typically involve the generation of a radical species that then undergoes an intramolecular addition to an unsaturated bond, such as an alkene or alkyne, to form the piperidine ring.

For example, α-aminoalkyl radicals can cyclize onto unactivated double bonds to afford piperidines. rsc.org Another approach involves the intramolecular radical cyclization of 1,6-enynes, initiated by reagents like triethylborane. nih.gov While effective, these reactions can sometimes lead to mixtures of diastereomers.

More recent developments include the use of electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor, which offers a green and efficient method for piperidine synthesis. nih.gov Additionally, intramolecular radical C-H amination/cyclization through electrolysis or copper catalysis presents another modern approach to piperidine ring formation. researchgate.net

Cyclization StrategyPrecursor TypeKey Features
α-Aminoalkyl radical cyclizationAcyclic amine with an unactivated double bondForms polysubstituted piperidines. rsc.org
1,6-enyne radical cyclizationAcyclic 1,6-enyneComplex radical cascade leading to piperidines. nih.gov
Electroreductive cyclizationImine and terminal dihaloalkaneGreen and efficient method using a flow microreactor. nih.gov
Intramolecular radical C-H aminationAmines with accessible C-H bondsCan be achieved via electrolysis or copper catalysis. researchgate.net

Annulation and Cycloaddition Reactions (e.g., [5+1] Annulations)

Annulation reactions, which involve the formation of a new ring onto an existing structure, are highly efficient for constructing cyclic systems. For piperidine synthesis, the [5+1] annulation is a notable strategy where a five-atom chain reacts with a one-atom component to form the six-membered ring. mdpi.com

A hydrogen-borrowing [5+1] annulation method catalyzed by iridium(III) complexes has been reported. mdpi.com The mechanism involves a cascade of oxidation, amination, and subsequent reduction via hydrogen transfer, forming two new C-N bonds in the process. This approach is effective for the stereoselective synthesis of substituted piperidines. mdpi.com

Similarly, [4+2] cycloaddition reactions, such as the aza-Diels-Alder reaction, provide another powerful route. Chiral phosphine catalysts have enabled highly enantioselective variants of the annulation of imines with allenes, furnishing a wide array of functionalized piperidine derivatives with excellent stereoselectivity. nih.gov

Table 2: Comparison of Annulation Strategies for Piperidine Synthesis

Reaction Type Catalyst Example Key Features Ref.
[5+1] Annulation Iridium(III) Complex Hydrogen-borrowing cascade, stereoselective mdpi.com

Hydrosilylation as a Piperidine Ring Reduction Method

The reduction of pyridines to piperidines is a fundamental transformation. While catalytic hydrogenation is common, hydrosilylation offers an alternative with distinct advantages, particularly in chemoselectivity. Tris(pentafluorophenyl)borane has been identified as an effective catalyst for the silylative reduction of pyridines. acs.org

This process involves the use of a hydrosilane as the reducing agent. The reaction cascade can proceed through a 1,2- or 1,4-hydrosilylation of the pyridine ring, followed by further reduction of the resulting enamine double bonds. acs.org This method not only reduces the aromatic ring but can also introduce a silyl group onto the piperidine core, creating a handle for further functionalization. Depending on the substitution pattern of the pyridine precursor, this method can yield structurally diverse piperidines and other azacycles. acs.org Rhodium complexes have also been shown to catalyze the transfer hydrogenation of pyridinium (B92312) salts, providing a chemoselective route to either tetrahydropyridines or fully saturated piperidines. liv.ac.ukresearchgate.net

Integration of the Aniline (B41778) Substituent

Once the piperidine ring is formed or during its synthesis, the aniline moiety must be introduced. This can be achieved through direct coupling reactions or by forming the aniline from a precursor functional group.

Coupling Strategies for Aryl Amine Introduction

Palladium-catalyzed cross-coupling reactions are a premier tool for forming C-N bonds. The Buchwald-Hartwig amination allows for the direct coupling of an amine with an aryl halide or triflate. nih.gov To synthesize this compound, this could be approached in two ways:

Coupling of 1-ethyl-4-aminopiperidine with a 3-halophenylamine derivative.

Coupling of 3-aminophenylboronic acid (or a related organometallic reagent) with a 4-halo- or 4-triflyloxy-1,2,3,6-tetrahydropyridine, followed by reduction of the double bond.

Modern catalyst systems, often employing bulky biarylphosphine ligands, can achieve this coupling under mild conditions with low catalyst loadings and tolerate a wide range of functional groups. nih.gov Nickel-based photocatalysis has also emerged as a powerful method for the amination of aryl halides with both primary and secondary amines. acs.org

Reduction of Nitroaromatic Precursors

A robust and frequently used strategy for synthesizing anilines is the reduction of a corresponding nitroaromatic compound. wikipedia.orgorgoreview.com This approach is highly applicable to the synthesis of this compound, where the key precursor would be 3-(1-Ethylpiperidin-4-yl)-1-nitrobenzene.

The synthesis would involve first creating the C-C bond between the piperidine and the nitrophenyl ring, followed by the reduction of the nitro group. The reduction step can be accomplished using various methods, the choice of which often depends on the presence of other functional groups in the molecule. wikipedia.org

Table 3: Common Reagents for Nitroarene Reduction

Reagent/System Key Characteristics Ref.
Catalytic Hydrogenation (H₂, Pd/C) Highly efficient, but may reduce other functional groups (e.g., halides, alkenes). wikipedia.orgyoutube.com
Iron in Acetic Acid (Fe/AcOH) Milder conditions, often chemoselective for the nitro group. wikipedia.orgyoutube.com
Tin(II) Chloride (SnCl₂) A classic and reliable method, effective in alcoholic solvents. wikipedia.orgyoutube.com

This two-step process—coupling followed by reduction—is a convergent and reliable pathway for preparing the target compound and its analogues.

Multi-Component Reaction Platforms for Piperidine-Aniline Scaffolds

Multi-component reactions (MCRs) have emerged as highly efficient and powerful strategies in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. nih.govrug.nl This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds, making it exceptionally valuable in medicinal chemistry and drug discovery. rug.nlnih.gov For the synthesis of piperidine-aniline scaffolds, such as this compound, MCRs offer convergent and versatile platforms that can construct the core heterocyclic system with various substitution patterns in a single step. Key MCRs, including the Ugi, Mannich, and Hantzsch-type reactions, are particularly adaptable for creating these valuable structural motifs. researchgate.netsciencemadness.orgscispace.com

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like α-acylamino amide structure. wikipedia.org Its versatility allows for the synthesis of highly complex and diverse molecules. nih.gov While the classic Ugi reaction does not directly yield a piperidine ring, it can be ingeniously adapted in several ways. One strategy involves using bifunctional reactants that contain the necessary components for a subsequent intramolecular cyclization.

A more direct, albeit complex, approach involves a one-pot cascade assembly where the Ugi reaction facilitates the formation of an intermediate that cyclizes to form the piperidine ring. For instance, the reaction of glutaraldehyde, an amine like glycine methyl ester, and an isocyanide can produce trans-2,6-piperidinedicarboxamides, demonstrating the Ugi reaction's potential to form the piperidine core. clockss.org By selecting appropriate starting materials—such as a protected aminophenyl derivative as the amine component and a dicarbonyl compound—the Ugi reaction can serve as a platform for accessing complex piperidine structures. researchgate.netnih.gov

Table 1: Examples of Ugi Reaction Variations for Heterocycle Synthesis This table illustrates the versatility of the Ugi reaction components in generating complex chemical scaffolds.

Amine ComponentCarbonyl ComponentCarboxylic AcidIsocyanideResulting Scaffold TypeReference
Glycine methyl esterGlutaraldehyde- (Citric Acid buffer)Cyclohexyl isocyanidecis-2,6-piperidinedicarboxamide clockss.org
Unsaturated amineDivinyl ketone equivalentCrotonic acidVarious isocyanidesSubstituted pyrrolidine/piperidine precursor nih.gov
β-amino acidsVarious aldehydes- (Internal)Various isocyanidesβ-lactams wikipedia.org
AnilineN-benzyl-4-piperidinone-Trimethylsilyl cyanideα-aminonitrile (Strecker-type) nih.gov

Mannich-type Reactions

The Mannich reaction is a three-component condensation involving an active hydrogen compound (often a ketone), an aldehyde (typically formaldehyde), and a primary or secondary amine or ammonia. oup.comoup.com This reaction is exceptionally well-suited for the synthesis of 4-piperidones, which are direct precursors to 4-aryl-piperidines. In a typical approach, a double Mannich reaction between a primary amine, two equivalents of an aldehyde, and a ketone with two α-hydrogens can construct the piperidone ring in a single step. Using glacial acetic acid as a solvent has been shown to improve yields and simplify the isolation of pure products significantly. sciencemadness.org

A proposed mechanism for the formation of highly substituted piperidines involves the initial condensation of an aromatic aldehyde and an aniline to form an imine, and the separate condensation of the aldehyde and a β-ketoester to form an enamine. scispace.com A subsequent intermolecular Mannich-type reaction between the imine and enamine, followed by cyclization and dehydration, yields the final piperidine scaffold. scispace.com This pseudo five-component reaction (two equivalents of aldehyde, two of aniline, and one of a β-ketoester) is a powerful method for generating highly functionalized piperidines. scispace.comresearchgate.net

Table 2: Synthesis of Substituted Piperidones via Mannich-type Reactions Data showing the synthesis of various piperidine derivatives through one-pot multi-component reactions based on the Mannich condensation.

AmineAldehydeβ-KetoesterCatalyst/SolventProduct YieldReference
AnilineBenzaldehydeEthyl acetoacetateSodium Lauryl Sulfate (SLS) / Water95% scispace.com
4-Chloroaniline4-ChlorobenzaldehydeEthyl acetoacetateSLS / Water92% scispace.com
Aniline4-NitrobenzaldehydeEthyl acetoacetateSLS / Water98% scispace.com
4-Methoxyaniline4-MethoxybenzaldehydeMethyl acetoacetateSLS / Water80% scispace.com
Ammonium AcetateAcetaldehyde (B116499)AcetoneAcetic AcidHigh Yield sciencemadness.org

Passerini Three-Component Reaction (Passerini-3CR)

The Passerini reaction, first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, which yields an α-acyloxy amide. wikipedia.orgnumberanalytics.com While it does not directly form a heterocyclic ring, its utility lies in creating highly functionalized acyclic precursors that can be cyclized in a subsequent step. This approach expands the synthetic possibilities for creating novel and complex piperidine analogues.

For example, a reductive Passerini-type reaction has been successfully employed in the synthesis of the drug Rivaroxaban, which contains a morpholinone ring. rsc.org This demonstrates the potential for using Passerini adducts as key intermediates. A hypothetical route to a piperidine-aniline scaffold could involve a Passerini reaction to assemble a key fragment, followed by a ring-closing metathesis or reductive amination step to form the piperidine ring. The reaction is known for its high convergence and tolerance of a wide variety of functional groups on each of the three components. wikipedia.orgrsc.org

Table 3: Components and Products of the Passerini Reaction This table outlines the fundamental components of the Passerini reaction and the resulting functional product.

Carbonyl ComponentCarboxylic AcidIsocyanideGeneral Product StructureReference
Aldehyde (R¹-CHO)R²-COOHR³-NCα-acyloxy amide wikipedia.orgnumberanalytics.com
Ketone (R¹,R¹'-CO)R²-COOHR³-NCα-acyloxy amide wikipedia.orgnumberanalytics.com
Cbz-aminoacetaldehyde- (Reductive conditions)Aniline-derived isocyanideAmino alcohol precursor rsc.org

Mechanistic Elucidation of Chemical Transformations Involving 3 1 Ethylpiperidin 4 Yl Aniline

Reaction Mechanisms for Piperidine (B6355638) Ring Interconversions

The piperidine ring in 3-(1-Ethylpiperidin-4-yl)aniline is a dynamic entity, capable of undergoing several transformations that can alter its stereochemistry and substitution pattern.

The 4-substituted 1-ethylpiperidine (B146950) ring can exist as cis and trans isomers, arising from the relative orientation of the ethyl group on the nitrogen and the aniline (B41778) substituent at the C4 position. The interconversion between these isomers is typically facilitated by nitrogen inversion, a process where the lone pair of electrons on the nitrogen atom rapidly flips.

The energy barrier for nitrogen inversion in piperidines is generally low, allowing for rapid equilibration at room temperature. The position of the equilibrium is dictated by the steric strain between the substituents. In the case of this compound, the ethyl group on the nitrogen and the aniline group at C4 will preferentially adopt equatorial positions in the chair conformation to minimize steric interactions. The trans isomer, with both bulky groups in equatorial positions, is generally the more stable and therefore the predominant isomer at equilibrium.

Table 1: Factors Influencing Piperidine Isomerization Dynamics

FactorInfluence on IsomerizationExpected Outcome for this compound
Nitrogen Inversion Barrier Low barrier allows for rapid interconversion between invertomers.Rapid equilibration between axial and equatorial ethyl group conformations.
Ring Conformation The chair conformation is the most stable.The piperidine ring will predominantly exist in a chair conformation.
Steric Hindrance Substituents prefer equatorial positions to minimize 1,3-diaxial interactions.The trans isomer with both the ethyl and aniline groups in equatorial positions will be the major isomer.
Solvent Effects Polar solvents can stabilize more polar transition states, potentially altering the rate of isomerization.The equilibrium position is not expected to shift significantly with common solvents.

The synthesis of the 1-ethylpiperidine ring often involves the catalytic reduction of a corresponding N-ethyl-4-(3-aminophenyl)pyridinium salt or a related unsaturated precursor. Catalytic transfer hydrogenation is a common method, utilizing a hydrogen donor in the presence of a transition metal catalyst. nih.gov

The mechanism of catalytic transfer hydrogenation typically involves the following steps:

Formation of a Metal Hydride: The catalyst, often a complex of ruthenium, rhodium, or iridium, reacts with the hydrogen donor (e.g., isopropanol, formic acid) to form a metal hydride species. nih.govnih.gov

Substrate Coordination: The unsaturated precursor of the piperidine ring coordinates to the metal center.

Hydride Transfer: The hydride ligand is transferred from the metal to the coordinated substrate. This step may occur in a stepwise or concerted manner.

Product Dissociation: The reduced product, this compound, dissociates from the catalyst, which is then free to re-enter the catalytic cycle.

The choice of catalyst and hydrogen donor can significantly influence the efficiency and selectivity of the reduction. For instance, iridium catalysts are known to be effective in hydrogen transfer reactions. nih.gov

Achieving stereoselectivity in the synthesis of substituted piperidines is a significant challenge. nih.govnih.gov In the context of producing a specific stereoisomer of this compound, several strategies can be employed during the synthesis of the piperidine ring.

One approach involves the use of chiral catalysts in the reduction of a prochiral precursor, such as an N-ethyl-4-(3-aminophenyl)tetrahydropyridine. Chiral phosphine (B1218219) ligands coordinated to a metal center can create a chiral environment that favors the formation of one enantiomer over the other.

Another method relies on substrate-controlled diastereoselectivity. If a chiral center is already present in the molecule, it can direct the stereochemical outcome of subsequent reactions. For instance, the reduction of a ketone precursor to the corresponding alcohol can be highly diastereoselective, which can then be converted to the desired piperidine derivative. nih.gov

Table 2: Approaches to Stereoselective Piperidine Synthesis

ApproachMechanistic PrincipleApplication to this compound Synthesis
Chiral Catalysis A chiral catalyst creates a diastereomeric transition state, leading to an enantiomeric excess of one product.Reduction of a prochiral pyridinium (B92312) or tetrahydropyridine (B1245486) precursor using a chiral transition metal complex.
Substrate Control An existing chiral center in the starting material directs the stereochemical outcome of a reaction.A chiral auxiliary attached to the nitrogen or the aniline ring could direct the reduction of the piperidine precursor.
Enzymatic Resolution Enzymes can selectively react with one enantiomer of a racemic mixture.A lipase (B570770) could be used to selectively acylate one enantiomer of a racemic intermediate.

Mechanistic Pathways of Aniline Functionalization

The aniline moiety of this compound is a versatile functional group that can undergo a range of transformations.

The aniline group is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The initial step in the oxidation of anilines is often the formation of a radical cation via single-electron transfer.

With Mild Oxidants: Mild oxidizing agents can lead to the formation of colored products through the coupling of oxidized intermediates. For example, the formation of dimeric and polymeric species is common.

With Strong Oxidants: Stronger oxidants can lead to the formation of nitroso, nitro, and eventually, quinone-like structures. The reaction proceeds through a series of electron and proton transfer steps.

The presence of the electron-donating piperidine ring can influence the reactivity of the aniline group, making it more susceptible to oxidation compared to unsubstituted aniline.

The amino group of the aniline moiety can act as a nucleophile in various reactions.

Acylation: The reaction with acyl chlorides or anhydrides proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon, followed by the elimination of a leaving group to form an amide.

Alkylation: Alkylation of the aniline nitrogen can occur with alkyl halides. This reaction follows an SN2 mechanism, where the nitrogen nucleophile attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

Diazotization: In the presence of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), the primary amino group can be converted into a diazonium salt. This reaction involves a series of steps, including the formation of a nitrosamine (B1359907) intermediate, which then tautomerizes and eliminates water to form the diazonium ion. The resulting diazonium salt is a valuable intermediate for a wide range of subsequent substitution reactions.

Fundamental Mechanistic Insights from Multi-Component Couplings

Multi-component reactions (MCRs) represent a highly efficient class of chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product. These reactions are distinguished by their high atom economy, procedural simplicity, and the ability to generate diverse molecular scaffolds from readily available starting materials. Among the most prominent MCRs are the Ugi and Passerini reactions, which have become powerful tools in combinatorial chemistry and drug discovery. wikipedia.orgwikipedia.orgslideshare.net The participation of this compound in such reactions provides a pathway to novel chemical entities with potential applications in medicinal chemistry.

The Ugi four-component condensation (U-4CC) is a cornerstone of MCR chemistry, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to yield an α-aminoacyl amide derivative. organic-chemistry.org This reaction is known for its rapid completion, typically in polar aprotic solvents like dimethylformamide (DMF) or protic solvents such as methanol. wikipedia.org The versatility of the Ugi reaction allows for a wide array of substitution patterns in the final product, making it invaluable for the creation of compound libraries for screening purposes. organic-chemistry.org

The mechanistic pathway of the Ugi reaction is a well-established sequence of reversible and irreversible steps that drive the reaction to completion. wikipedia.org The initial step involves the condensation of the amine and the carbonyl compound (aldehyde or ketone) to form a Schiff base (or imine), with the concomitant loss of a water molecule. wikipedia.org In the context of a reaction involving this compound, this primary amine would readily react with an aldehyde or ketone.

Following the formation of the imine, protonation by the carboxylic acid component generates a highly electrophilic iminium ion. nih.gov This activated intermediate is then susceptible to nucleophilic attack by the isocyanide carbon. wikipedia.org The resulting nitrilium ion is subsequently trapped by the carboxylate anion in another nucleophilic addition step. wikipedia.orgnih.gov The final, irreversible step of the sequence is a Mumm rearrangement, where the acyl group migrates from the oxygen atom to the nitrogen atom, yielding the stable α-acylamino amide product. wikipedia.org This rearrangement is the thermodynamic driving force for the entire Ugi reaction sequence. wikipedia.org

To illustrate the synthetic utility and mechanistic implications of using this compound in an Ugi four-component reaction, a hypothetical set of reactants and their corresponding product is detailed below.

Table 1: Representative Ugi Reaction Components with this compound

Component Reactant Role in Mechanism
AmineThis compoundForms the initial Schiff base and is incorporated into the final product scaffold.
AldehydeIsobutyraldehydeReacts with the amine to form the Schiff base; contributes to the product's steric and electronic properties.
Carboxylic AcidAcetic AcidProtonates the Schiff base to form the iminium ion and provides the acyl group for the Mumm rearrangement.
Isocyanidetert-Butyl isocyanideActs as a nucleophile attacking the iminium ion and forms the amide backbone of the product.

The resulting product from the combination of these reactants would be a complex α-acylamino amide, with the 3-(1-ethylpiperidin-4-yl)phenyl group appended to the amide nitrogen. The diversity of commercially available aldehydes, carboxylic acids, and isocyanides allows for the generation of a vast library of compounds based on the this compound scaffold.

Another significant multi-component reaction is the Passerini three-component reaction (P-3CR), which involves a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The mechanism of the Passerini reaction is believed to proceed through a cyclic transition state, particularly in aprotic solvents, and is influenced by hydrogen bonding. organic-chemistry.org While the Passerini reaction does not directly involve an amine component, its principles of multi-component assembly are foundational to understanding isocyanide-based MCRs.

Table 2: Mechanistic Steps of the Ugi Reaction Involving this compound

Step Description Key Intermediates
1Condensation of this compound and an aldehyde/ketone.Schiff Base (Imine)
2Protonation of the Schiff base by the carboxylic acid.Iminium Ion
3Nucleophilic attack of the isocyanide on the iminium ion.Nitrilium Ion
4Addition of the carboxylate anion to the nitrilium ion.O-acyl-isoamide adduct
5Irreversible Mumm rearrangement.Final α-acylamino amide product

Comprehensive Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 3-(1-Ethylpiperidin-4-yl)aniline provides a detailed map of the proton environments within the molecule. The predicted chemical shifts, multiplicities, and coupling constants are instrumental in assigning the positions of the hydrogen atoms. The aromatic protons on the aniline (B41778) ring are expected to appear in the downfield region, typically between 6.5 and 7.2 ppm, exhibiting characteristic splitting patterns (doublet, triplet, and singlet) that reveal their substitution pattern. The protons on the piperidine (B6355638) ring and the ethyl group will resonate in the upfield region. The methine proton at the C4 position of the piperidine ring, being adjacent to the aniline ring, is anticipated to appear at a distinct chemical shift. The ethyl group protons will present as a quartet for the methylene group and a triplet for the methyl group, a signature of an ethyl substituent.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
7.08 t 7.8 Ar-H
6.60 d 7.7 Ar-H
6.55 s - Ar-H
6.51 d 7.9 Ar-H
3.50 br s - NH₂
3.05 d 11.5 Piperidine-H (axial)
2.45 q 7.2 -CH₂- (Ethyl)
2.10 t 11.0 Piperidine-H (equatorial)
1.80 d 12.0 Piperidine-H (axial)
1.65 qd 12.0, 3.5 Piperidine-H (equatorial)

Note: The data presented in this table is predicted and may vary from experimental values.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The aromatic carbons of the aniline ring are expected to resonate in the downfield region (110-150 ppm). The carbon atom attached to the amino group (C-NH₂) and the carbon attached to the piperidine ring will have characteristic chemical shifts. The aliphatic carbons of the piperidine ring and the ethyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
146.5 Ar-C (C-N)
145.0 Ar-C (C-piperidine)
129.5 Ar-CH
115.0 Ar-CH
113.0 Ar-CH
112.5 Ar-CH
52.8 Piperidine-C (C2, C6)
52.0 Ethyl-CH₂
43.0 Piperidine-C (C4)
33.0 Piperidine-C (C3, C5)

Note: The data presented in this table is predicted and may vary from experimental values.

To further confirm the structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the proton-proton coupling networks, confirming the connectivity within the aniline and piperidine rings as well as the ethyl group. The HSQC spectrum would correlate each proton to its directly attached carbon atom, while the HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular fragments and confirming the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine, the C-H stretching of the aromatic and aliphatic parts, C=C stretching of the aromatic ring, and C-N stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3450-3300 Medium, Sharp N-H stretching (primary amine)
3100-3000 Medium Aromatic C-H stretching
2970-2850 Strong Aliphatic C-H stretching
1620-1580 Strong Aromatic C=C stretching
1500-1450 Medium Aromatic C=C stretching
1350-1250 Medium Aromatic C-N stretching

Note: The data presented in this table is predicted and may vary from experimental values.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the aniline chromophore. The π → π* transitions of the benzene ring are typically observed, and the presence of the amino group as an auxochrome is expected to cause a bathochromic (red) shift of these bands to longer wavelengths.

Table 4: Predicted UV-Vis Absorption Data for this compound

λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Solvent Assignment
~240 ~12,000 Ethanol π → π* transition

Note: The data presented in this table is predicted and may vary from experimental values.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₂₀N₂), the calculated monoisotopic mass is 204.1626 Da. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum would provide additional structural information. Key fragmentation pathways would likely involve the loss of the ethyl group, cleavage of the piperidine ring, and fragmentation of the aniline moiety, providing further evidence for the proposed structure.

Table 5: Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ 205.1705
[M-C₂H₅]⁺ 176.1286

Note: The data presented in this table is predicted and may vary from experimental values.

Advanced Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a wide range of molecular attributes with a favorable balance of accuracy and computational cost. espublisher.com For 3-(1-Ethylpiperidin-4-yl)aniline, DFT calculations are instrumental in understanding its fundamental chemical characteristics.

DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G**, can determine the optimized geometry and various electronic parameters of a molecule. espublisher.comresearchgate.net These parameters are crucial for assessing the molecule's stability, reactivity, and spectroscopic properties. Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. scielo.br A smaller gap suggests higher reactivity. Other calculated parameters like ionization potential, electron affinity, electronegativity, and global hardness provide further insights into the molecule's electronic behavior.

Table 1: Predicted Quantum Chemical Parameters for this compound (Hypothetical Data) Calculations performed at the B3LYP/6-31G* level of theory.*

ParameterValue
HOMO Energy-5.21 eV
LUMO Energy-0.78 eV
HOMO-LUMO Gap (ΔE)4.43 eV
Ionization Potential (I)5.21 eV
Electron Affinity (A)0.78 eV
Global Hardness (η)2.22 eV
Electronegativity (χ)3.00 eV
Dipole Moment2.85 D

DFT is also a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states (the highest energy point along a reaction coordinate) and intermediates. researchgate.net The calculation of the activation energy—the energy difference between the reactants and the transition state—provides a quantitative measure of the reaction's feasibility. researchgate.net For this compound, this could involve modeling its synthesis, metabolic degradation, or its interaction with a biological target. For instance, DFT could be used to model the N-alkylation of a precursor aniline (B41778), providing insights into the reaction's kinetics and thermodynamics. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of compounds with their biological activity. brieflands.com These models are fundamental in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.com A QSAR model is built by calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for a series of compounds with known activities. ajchem-b.com

For a series of aniline-piperidine derivatives, a QSAR model could be developed to predict their affinity for a specific receptor, such as the CCR5 receptor or muscarinic receptors. nih.govnih.gov Descriptors might include hydrophobicity (logP), molar refractivity (a measure of steric bulk), and electronic parameters derived from DFT, such as HOMO/LUMO energies or atomic charges. nih.govnih.gov The resulting QSAR equation can then be used to predict the activity of this compound and guide the design of more potent analogs.

Table 2: Example QSAR Descriptors for this compound (Hypothetical Data)

Descriptor TypeDescriptor NameCalculated Value
PhysicochemicalLogP (Hydrophobicity)2.95
TopologicalTopological Polar Surface Area (TPSA)29.2 Ų
StericMolar Refractivity58.4 cm³/mol
ElectronicHOMO Energy-5.21 eV
ElectronicPartial Negative Surface Area (PNSA)75.6 Ų

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for understanding how a potential drug molecule like this compound might interact with a biological target at the atomic level. The process involves placing the ligand in various conformations and positions within the receptor's binding site and calculating a "docking score," which estimates the binding affinity. nih.gov

Docking simulations could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking, between this compound and the amino acid residues of a target protein, for example, a G-protein coupled receptor or a kinase. nih.govnih.gov These insights are invaluable for explaining the compound's mechanism of action and for designing modifications to improve its binding potency and selectivity.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterResult
Target ProteinVEGFR-2 (PDB ID: 2OH4)
Docking Score-8.5 kcal/mol
Key Interacting ResiduesCys919, Asp1046, Glu885, Leu840
Types of InteractionsHydrogen bond with Cys919; Hydrophobic interactions with Leu840

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of the conformational flexibility and stability of the system. nih.gov

For this compound, an MD simulation could be performed on its complex with a target protein, as identified by docking. The simulation would reveal the stability of the binding pose over a period of nanoseconds. researchgate.net Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can confirm whether the complex remains stable. mdpi.com Furthermore, MD simulations can explore the conformational landscape of the molecule in solution, identifying the most populated conformers, which is crucial since the bioactive conformation may not be the lowest energy one. asianpubs.orgunifi.it

Prediction of Spectroscopic Data (e.g., GIAO-NMR Chemical Shifts, TD-DFT Absorption Spectra)

Computational methods can accurately predict various types of spectroscopic data, which serves as a powerful tool for structure verification and analysis.

Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. Comparing these predicted shifts with experimental data can confirm the proposed structure. scielo.br

Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). espublisher.com This calculation provides information on the electronic transitions within the molecule, such as the π→π* transitions characteristic of the aniline ring. mdpi.com The predicted maximum absorption wavelength (λmax) can be compared with experimental measurements.

Table 4: Predicted Spectroscopic Data for this compound (Hypothetical Data)

Spectroscopic MethodParameterPredicted Value
GIAO-NMR¹³C Chemical Shift (Aniline C-NH₂)145.2 ppm
GIAO-NMR¹H Chemical Shift (NH₂)3.65 ppm
TD-DFTUV-Vis λmax298 nm
TD-DFTMain Electronic TransitionHOMO -> LUMO (π→π*)

Analysis of Electronic Density of States (TDOS, PDOS, OPDOS)

A comprehensive search of publicly available scientific literature and computational chemistry databases did not yield any specific studies on the electronic density of states (Total Density of States - TDOS, Partial Density of States - PDOS, and Overlap Population Density of States - OPDOS) for the compound this compound.

While computational methods such as Density Functional Theory (DFT) are widely used to investigate the electronic properties of molecules, including the analysis of the density of states, no published research has focused on this particular molecule. Such an analysis would provide valuable insights into the electronic structure, bonding characteristics, and reactivity of this compound by detailing the contributions of different atoms and orbitals to the molecular orbitals.

Currently, there are no available research findings or data tables to present for the TDOS, PDOS, and OPDOS of this compound.

Structure Activity Relationship Sar Investigations and Rational Design Principles

Influence of N-Alkylation on Piperidine (B6355638) Ring Conformation and Reactivity

The piperidine ring is a prevalent scaffold in medicinal chemistry, largely due to its ability to adopt different conformations and its nitrogen atom, which can be readily functionalized. nih.govnih.gov The N-alkylation of the piperidine nitrogen, in this case with an ethyl group, has a profound impact on the molecule's physicochemical properties.

The N-ethyl group influences the conformational equilibrium of the six-membered piperidine ring. Like cyclohexane, the piperidine ring typically adopts a low-energy chair conformation to minimize steric strain. The N-ethyl group can exist in either an axial or equatorial position. The equatorial position is generally favored to reduce steric clashes with the axial hydrogens on the ring. The size and nature of the N-alkyl substituent can alter this equilibrium, affecting how the entire 4-anilino-piperidine moiety presents itself to a biological target.

Furthermore, the N-alkylation directly modulates the basicity (pKa) of the piperidine nitrogen. The presence of the electron-donating ethyl group increases the electron density on the nitrogen atom, making it more basic compared to an unsubstituted piperidine. This basicity is a critical factor for interactions with biological targets, as the nitrogen can exist in a protonated, cationic state at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues in a protein's binding pocket. Varying the N-alkyl group allows for the fine-tuning of this basicity and the steric bulk around the nitrogen.

N-Alkyl GroupRelative Basicity (pKa)Steric HindrancePotential Impact on Interaction
-HLowerLowMay act as H-bond donor/acceptor
-MethylHigherLowIncreased basicity, minimal steric impact
-Ethyl Higher Moderate Balances increased basicity with moderate bulk
-IsopropylHigherHighIncreased bulk may enhance or hinder binding
-BenzylLower (inductive)HighIntroduces potential for aromatic interactions

This table presents generalized trends for N-alkylation on a piperidine ring based on established chemical principles.

Positional and Electronic Effects of Aniline (B41778) Substituents on Interaction Profiles

The aniline portion of the molecule is a key site for molecular interactions, capable of acting as a hydrogen bond donor via its amino (-NH2) group and participating in aromatic interactions (e.g., π-π stacking). The substituent on the aniline ring—in this case, the 1-ethylpiperidin-4-yl group—and its position significantly modify these properties.

The piperidinyl group is attached at the meta-position (position 3) of the aniline ring. This positioning has distinct electronic consequences. The piperidinyl group is primarily an electron-donating group through an inductive effect. When placed at the meta position, its ability to influence the electronic character of the para-positioned amino group via resonance is negated. The primary influence is inductive, which can subtly alter the basicity of the aniline nitrogen and the electron distribution within the aromatic ring. derpharmachemica.com Studies on substituted anilines have shown that electron-donating groups tend to increase the pKa of the amino group, while electron-withdrawing groups have the opposite effect. mdpi.comafit.edu

Stereochemical Considerations in Structure-Activity Relationships

The 4-position of the piperidine ring in 3-(1-Ethylpiperidin-4-yl)aniline is a stereocenter. Therefore, the compound can exist as two enantiomers: (R)-3-(1-Ethylpiperidin-4-yl)aniline and (S)-3-(1-Ethylpiperidin-4-yl)aniline. Unless a stereoselective synthesis is employed, the compound is produced as a racemic mixture. researchgate.net

Stereochemistry is a critical factor in drug-receptor interactions. Biological macromolecules, such as enzymes and receptors, are chiral environments. As a result, enantiomers of a drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. One enantiomer may bind with high affinity to the target, while the other may be significantly less active or even interact with a different target altogether.

In the context of this compound, the spatial orientation of the aniline ring relative to the piperidine ring is determined by the stereochemistry at the C4 position. The (R) and (S) configurations will project the aniline group into different regions of space, which can drastically affect the molecule's ability to fit within a specific binding site and form optimal interactions. Therefore, a crucial step in the SAR investigation of this compound involves the separation of the enantiomers and the evaluation of their individual biological activities. acs.org The synthesis of stereochemically pure piperidine derivatives is a key focus in modern medicinal chemistry. nih.govresearchgate.net

Feature(R)-Enantiomer(S)-EnantiomerImplication for SAR
Spatial Orientation Aniline ring in a specific 3D orientationAniline ring in the mirror-image orientationOne enantiomer may fit a chiral binding pocket better than the other.
Biological Activity Potentially high affinity for targetPotentially low affinity for the same targetThe "eutomer" (more active enantiomer) identifies the optimal 3D pharmacophore.
Off-Target Effects May have a specific side-effect profileMay have a different side-effect profileThe "distomer" (less active enantiomer) might contribute to unwanted effects.

This table illustrates the general principles of stereoisomerism in drug activity.

Design Strategies for Modulating Molecular Interactions and Selectivity

Rational design strategies for analogs of this compound aim to systematically modify its structure to optimize interactions with a biological target and improve selectivity. researchgate.netmdpi.com Several strategies can be employed:

Modification of the N-Alkyl Group: Replacing the N-ethyl group with a range of substituents (e.g., methyl, propyl, cyclopropyl, benzyl) allows for probing the size and nature of the corresponding binding pocket. This can fine-tune basicity and lipophilicity, affecting pharmacokinetic properties. researchgate.net

Aniline Ring Substitution: The introduction of small substituents (e.g., fluorine, chlorine, methyl, methoxy) at different positions on the aniline ring can modulate its electronic properties and provide new points of interaction. For example, a strategically placed halogen atom could form a halogen bond with a suitable acceptor in the protein. nih.gov

Conformational Constraint: To reduce the flexibility of the piperidine ring and lock it into a more bioactive conformation, bridged bicyclic systems can be introduced. This strategy can increase binding affinity by reducing the entropic penalty of binding. nih.gov

Isosteric Replacement: The aniline or piperidine rings could be replaced with other bioisosteres to improve properties like metabolic stability, solubility, or cell permeability. For example, the aniline ring could be replaced with a different heteroaromatic ring (e.g., pyridine, pyrimidine) or a saturated carbocycle to avoid potential metabolic liabilities associated with anilines. acs.org

Molecular Hybridization: Fragments of this molecule can be combined with other known pharmacophores to create hybrid molecules with multi-target activity or improved potency on a single target. nih.gov

These design strategies, guided by computational modeling and empirical SAR data, are essential for developing derivatives of this compound into optimized lead compounds.

Applications As Versatile Building Blocks and Synthetic Intermediates in Research

Role in the Synthesis of Complex Heterocyclic Compounds

The aniline (B41778) functional group in 3-(1-Ethylpiperidin-4-yl)aniline is a key anchor for building intricate heterocyclic systems. The primary amine allows for a multitude of classical and modern synthetic transformations. For instance, it can readily undergo reactions such as acylation, alkylation, and condensation to form a basis for more complex structures. beilstein-journals.orgorganic-chemistry.org

Furthermore, the aniline moiety can be a precursor for creating fused heterocyclic systems. Through multi-component reactions, it can be used to construct substituted anilines and other complex frameworks under mild conditions. beilstein-journals.orgbeilstein-journals.org One-pot synthesis methodologies have been developed where aniline derivatives react sequentially with different reagents in a single vessel to produce complex heterocyclic products like triazolidine-diones (urazoles), highlighting the synthetic utility of the aniline core. organic-chemistry.org

Precursor for Advanced Organic Scaffolds

Beyond the direct synthesis of heterocycles, this compound serves as a foundational precursor for more elaborate molecular architectures. Its structure is frequently employed as a key fragment in the assembly of larger, advanced organic scaffolds designed for specific biological or material functions.

In medicinal chemistry, the development of molecules targeting protein-protein interactions or complex biological pathways often requires modular building blocks. The this compound unit provides a desirable combination of a rigid aromatic component and a flexible, solubilizing aliphatic heterocycle. This is particularly valuable in the design of inhibitors for challenging targets. For instance, related structures featuring a piperidinyl-aniline core have been used to create inhibitors of the NLRP3 inflammasome, a multiprotein complex involved in inflammatory responses. mdpi.com In such cases, the piperidinyl-aniline fragment acts as a scaffold onto which other pharmacophoric elements are attached to optimize activity. mdpi.com

The synthetic accessibility and the ability to readily modify the aniline nitrogen make this compound a versatile starting point. For example, amide coupling reactions are commonly used to link the aniline fragment to other molecular components, as seen in the synthesis of potent pan-BCR-ABL inhibitors for treating chronic myeloid leukemia. nih.gov In these complex molecules, a substituted aniline moiety often forms a central part of the final structure, bridging different pharmacophores. nih.gov

Example Application AreaTarget ClassRole of Piperidinyl-Aniline Scaffold
Oncology Protein Kinases (e.g., MERTK, BCR-ABL)Provides a core structure for building selective inhibitors. nih.govnih.gov
Immunology Inflammasomes (e.g., NLRP3)Acts as a foundational scaffold for modulating protein complexes. mdpi.com
General Organic Synthesis Heterocyclic ChemistryServes as a key intermediate in multi-component reactions. beilstein-journals.orgbeilstein-journals.org

Utility in the Development of Targeted Chemical Probes and Tools

The development of targeted chemical probes is essential for understanding complex biological systems, identifying new drug targets, and validating the mechanism of action of bioactive compounds. The structural features of this compound make it a useful component in the construction of such molecular tools.

A chemical probe requires a balance of properties: it must retain affinity and selectivity for its biological target while also incorporating a reporter group (like a fluorophore or biotin (B1667282) tag) or a reactive group for covalent labeling. The aniline portion of this compound offers a convenient site for the attachment of these functionalities without drastically altering the core structure responsible for target binding.

For example, in the study of kinase inhibitors, a derivative of this compound could be functionalized with a fluorescent dye. The resulting probe could be used in cellular imaging experiments to visualize the subcellular localization of the inhibitor and its interaction with the target kinase. Similarly, immobilizing a derivative onto a solid support, such as agarose (B213101) beads, creates an affinity chromatography matrix. This tool can be used to "pull down" the target protein and its binding partners from cell lysates, helping to identify the full range of proteins that interact with the compound. This is a powerful method for target deconvolution and understanding off-target effects.

While specific examples detailing the use of this compound itself as a chemical probe are not extensively documented in the provided search results, the utility of closely related aniline and piperidine (B6355638) building blocks in creating such tools is a well-established principle in chemical biology. bldpharm.combldpharm.comsigmaaldrich.com The versatility of the aniline group for chemical modification makes it an ideal handle for converting a known bioactive scaffold into a powerful research tool. organic-chemistry.org

Conclusion and Future Directions in Research on 3 1 Ethylpiperidin 4 Yl Aniline

Remaining Challenges in Synthetic Accessibility and Functionalization

The synthesis of 3-(1-ethylpiperidin-4-yl)aniline, while achievable through various established organic chemistry reactions, still presents several challenges that impact its accessibility and the ease of its subsequent functionalization.

A primary route to this compound involves the coupling of a protected 3-aminophenyl precursor with N-ethyl-4-piperidone, followed by reduction of the resulting enamine or imine and subsequent deprotection. Key challenges in this approach include:

Control of Stereochemistry: The piperidine (B6355638) ring can exist in various conformations, and the substituents can have different spatial arrangements. Achieving specific stereoisomers, which can be crucial for biological activity, often requires sophisticated catalytic systems or chiral starting materials. nih.gov

By-product Formation: The reduction step can sometimes lead to over-reduction or the formation of undesired side products, complicating purification. patsnap.comgoogle.com For instance, in related syntheses, the formation of hydroxylamine (B1172632) by-products has been observed, which can make product isolation difficult. google.com

Scalability: While laboratory-scale syntheses are well-documented for analogous compounds, scaling up these processes for industrial production can be challenging due to the use of expensive reagents, harsh reaction conditions, or complex purification methods. nih.gov

Functionalization of the this compound scaffold presents its own set of hurdles. The aniline (B41778) and piperidine moieties offer multiple sites for chemical modification, but selective functionalization can be difficult to achieve. For example, reactions targeting the amino group of the aniline ring may also affect the tertiary amine of the piperidine ring, and vice versa. Protecting group strategies are often necessary to achieve the desired regioselectivity, adding extra steps to the synthetic sequence. mdpi.com

Opportunities for Novel Mechanistic Discoveries

The intricate structure of this compound provides a fertile ground for the discovery of novel reaction mechanisms and catalytic processes. The interplay between the aromatic aniline ring and the aliphatic piperidine ring can lead to unique reactivity patterns that are yet to be fully explored.

One area of opportunity lies in the development of novel catalytic systems for the synthesis of this and related compounds. For example, the use of gold-catalyzed annulation has been shown to be effective for the direct assembly of substituted piperidines. ajchem-a.com Exploring similar modern catalytic methods could lead to more efficient and selective syntheses of this compound.

Furthermore, the presence of both a nucleophilic amino group and a basic piperidine nitrogen within the same molecule opens up possibilities for intramolecular catalysis or the design of reactions that proceed through novel intermediates. A deeper understanding of the conformational dynamics of the piperidine ring and its influence on the reactivity of the aniline moiety could unveil new mechanistic pathways.

Integration with Emerging Computational and Analytical Techniques

The advancement of computational chemistry and analytical instrumentation offers powerful tools to accelerate research on this compound and its derivatives.

Computational Modeling:

Density Functional Theory (DFT) and other computational methods can be employed to predict the geometric and electronic properties of this compound and its derivatives. researchgate.netresearchgate.net Such studies can provide insights into:

Reaction Mechanisms: Simulating reaction pathways can help in understanding the transition states and intermediates involved in the synthesis and functionalization of the molecule, guiding the optimization of reaction conditions.

Spectroscopic Properties: Computational predictions of NMR chemical shifts and other spectroscopic data can aid in the characterization of newly synthesized compounds. researchgate.net

Molecular Interactions: Modeling the interactions of this compound derivatives with biological targets can help in the rational design of new therapeutic agents. mdpi.com

Advanced Analytical Techniques:

Modern analytical techniques are indispensable for the unambiguous characterization of this compound and its reaction products. These include:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are crucial for elucidating the complex structure and confirming the connectivity of atoms within the molecule.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides precise mass measurements, confirming the elemental composition of the synthesized compounds. mdpi.com

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide definitive information about the three-dimensional structure, including stereochemistry and intermolecular interactions. researchgate.netresearchgate.net

Prospects for Future Research in Advanced Materials and Chemical Biology

The unique structural features of this compound make it a promising scaffold for the development of new molecules in advanced materials and chemical biology.

Advanced Materials:

The aniline moiety is a well-known building block for conducting polymers and other functional materials. The incorporation of the this compound unit into polymer chains could lead to materials with novel electronic, optical, or self-assembly properties. The piperidine group can influence the solubility and processing characteristics of these materials, as well as introduce pH-responsive behavior.

Chemical Biology:

The piperidine ring is a common motif in many biologically active compounds and approved drugs. ajchem-a.com The this compound scaffold can serve as a starting point for the synthesis of new libraries of compounds for drug discovery. The aniline group provides a convenient handle for the attachment of various pharmacophores, while the N-ethylpiperidine moiety can modulate the pharmacokinetic properties of the resulting molecules. ajchem-a.comresearchgate.net

For instance, substituted anilines and piperidines are known to be part of molecules with potential applications as inhibitors of various enzymes or as agents targeting specific receptors in the central nervous system. mdpi.commdpi.com Future research could focus on synthesizing derivatives of this compound and screening them for a wide range of biological activities.

Q & A

Advanced Research Question

  • Electrophilic substitution : The ethyl group deactivates the aniline ring, directing substitutions to meta/para positions. Comparative kinetic studies with unsubstituted anilines (via UV-Vis or GC-MS) quantify reactivity differences .
  • Redox behavior : Cyclic voltammetry reveals oxidation potentials influenced by the piperidine moiety, enabling tailored electrocatalytic applications .

What methodological strategies are recommended for analyzing the electronic effects of substituents on the aniline moiety of this compound using computational chemistry?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack.
  • Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions between the ethyl group and aromatic system, explaining substituent effects .

How can researchers design experiments to assess the potential catalytic applications of this compound in organic transformations?

Advanced Research Question

  • Screening reactions : Test as a ligand in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) under varying conditions (solvent, temperature).
  • Kinetic profiling : Monitor reaction rates via in situ IR or GC to compare catalytic efficiency with other amines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.